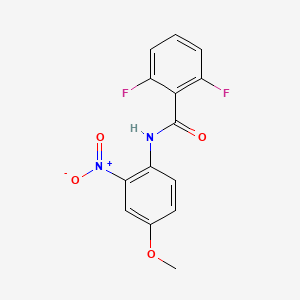

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

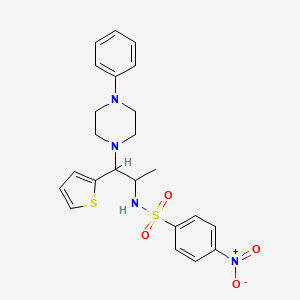

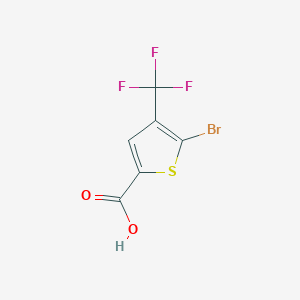

“2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide” is a chemical compound with the molecular formula C14H11F2NO2 . It is a type of benzamide, which is a class of compounds containing a benzene ring attached to an amide functional group .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C14H11F2NO2/c1-19-10-7-5-9 (6-8-10)17-14 (18)13-11 (15)3-2-4-12 (13)16/h2-8H,1H3, (H,17,18) . This indicates that the compound contains a benzamide group with two fluorine atoms at the 2 and 6 positions and a 4-methoxy-2-nitrophenyl group attached to the nitrogen of the amide group .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 263.2394 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature.Aplicaciones Científicas De Investigación

Corrosion Inhibition Studies Research has shown that compounds structurally similar to 2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide, such as N-Phenyl-benzamide derivatives with electron withdrawing nitro and electron releasing methoxy substituents, significantly enhance the corrosion inhibition efficiency on mild steel in acidic environments. This study highlights their potential as effective corrosion inhibitors, with methoxy substituents improving efficiency and nitro substituents decreasing it. The derivatives demonstrated high adsorption affinity and energy barrier increase for corrosive dissolution on metal surfaces, validated through experimental and computational studies, including density functional theory (DFT) and molecular dynamic simulations (Mishra et al., 2018).

Photoluminescence Properties The synthesis and study of π-extended fluorene derivatives, containing functional groups like methoxy and nitro, have revealed compounds with exceptionally high fluorescence quantum yields. These derivatives, especially those with nitro groups, exhibit significant photoluminescence properties, showcasing potential for fluorescent solvatochromic applications with high fluorescence quantum yields and unique emission behaviors influenced by solvents. This finding opens avenues for the development of new fluorescent materials for various technological applications (Kotaka, Konishi, & Mizuno, 2010).

Antiplatelet Agents A series of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamides, including structures related to this compound, have been synthesized and evaluated for their antiplatelet aggregation activities. These compounds were found to exhibit varying degrees of activity in inhibiting platelet aggregation, highlighting their potential as safer and more effective antiplatelet agents. This research not only advances the understanding of the structure-activity relationship in benzamide derivatives but also paves the way for the development of new therapeutic agents in cardiovascular disease management (Liu, Chen, Qiu, & Zhang, 2019).

Molecular Structure and Antioxidant Activity The structural and antioxidant properties of a novel compound structurally akin to this compound were analyzed using X-ray diffraction, IR spectroscopy, and DFT calculations. This compound exhibited significant antioxidant activity, highlighting the potential for these types of benzamides in therapeutic applications, particularly in combating oxidative stress-related diseases. The detailed study of its molecular structure provides insights into the relationship between structure and antioxidant efficacy, contributing to the development of new antioxidant compounds (Demir et al., 2015).

Safety and Hazards

While specific safety and hazard data for “2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide” is not available, it’s important to handle all chemical compounds with care. For example, a related compound, 2,6-Difluoro-4-methoxybenzoic acid, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Direcciones Futuras

Given the potential biological applications of similar compounds , future research could focus on exploring the biological activity of “2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide”. This could include testing its potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

2,6-difluoro-N-(4-methoxy-2-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2N2O4/c1-22-8-5-6-11(12(7-8)18(20)21)17-14(19)13-9(15)3-2-4-10(13)16/h2-7H,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVLFKSCMJTUNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC=C2F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2881896.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2881904.png)